An In-Depth Technical Guide to 1-(4-bromobenzyl)-1H-indole-3-carboxylic acid
An In-Depth Technical Guide to 1-(4-bromobenzyl)-1H-indole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-bromobenzyl)-1H-indole-3-carboxylic acid, a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in public databases, this guide synthesizes information from analogous structures to detail its probable synthesis, characterization, potential biological activities, and safe handling procedures. The indole scaffold is a privileged structure in numerous natural products and pharmaceuticals, and its derivatives are actively explored for a wide range of therapeutic applications.[1] This document serves as a valuable resource for researchers engaged in the design and development of novel indole-based compounds.
Introduction and Chemical Identity
1-(4-bromobenzyl)-1H-indole-3-carboxylic acid belongs to the class of N-substituted indole-3-carboxylic acids. The core structure consists of an indole ring system, which is a bicyclic aromatic heterocycle, substituted at the nitrogen atom (position 1) with a 4-bromobenzyl group and at position 3 with a carboxylic acid moiety. The presence of the indole nucleus, the carboxylic acid group, and the bromobenzyl substituent are all expected to contribute to the molecule's physicochemical properties and biological activity.
Compound Details:
| Property | Value |
| IUPAC Name | 1-(4-bromobenzyl)-1H-indole-3-carboxylic acid |
| Molecular Formula | C₁₆H₁₂BrNO₂ |
| Molecular Weight | 330.18 g/mol |
| CAS Number | Not explicitly found in public databases. |
Synthesis and Mechanism
The synthesis of 1-(4-bromobenzyl)-1H-indole-3-carboxylic acid can be logically approached through the N-alkylation of an indole-3-carboxylic acid precursor. A common and effective method involves the reaction of the indole nitrogen with an appropriate alkylating agent, in this case, 4-bromobenzyl bromide, in the presence of a base.
Proposed Synthetic Pathway
A plausible and efficient route to synthesize the target compound is the direct N-alkylation of commercially available indole-3-carboxylic acid. This method is advantageous due to its straightforward nature and the ready availability of starting materials.
Caption: Proposed synthesis of 1-(4-bromobenzyl)-1H-indole-3-carboxylic acid.
Detailed Experimental Protocol
The following protocol is a generalized procedure based on established methods for the N-alkylation of indoles.[2]
Materials:
-
Indole-3-carboxylic acid
-
4-Bromobenzyl bromide
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a stirred solution of indole-3-carboxylic acid (1 equivalent) in anhydrous DMF at 0 °C, add sodium hydride (1.1 equivalents) portion-wise. Rationale: The strong base deprotonates the indole nitrogen, forming the more nucleophilic indole anion.
-
Alkylation: After the evolution of hydrogen gas ceases (approximately 30 minutes), add a solution of 4-bromobenzyl bromide (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of water.
-
Acidification and Extraction: Acidify the aqueous mixture to pH 2-3 with 1 M HCl. The product will precipitate out of the solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1-(4-bromobenzyl)-1H-indole-3-carboxylic acid.
Spectroscopic Characterization
The structural confirmation of the synthesized 1-(4-bromobenzyl)-1H-indole-3-carboxylic acid would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the expected spectral data are as follows:
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the indole ring protons, the carboxylic acid proton (typically a broad singlet), the benzylic methylene protons (a singlet), and the aromatic protons of the 4-bromobenzyl group. |
| ¹³C NMR | Resonances for the indole ring carbons, the carboxylic acid carbonyl carbon, the benzylic methylene carbon, and the carbons of the 4-bromobenzyl group.[3] |
| FT-IR (KBr, cm⁻¹) | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, the N-H stretch (absent in the N-substituted product), and C-H and C=C stretching of the aromatic rings.[3] |
| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Potential Biological Activities and Applications
Indole-3-carboxylic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities. The introduction of a 4-bromobenzyl group at the N-1 position can significantly influence the compound's pharmacological profile.
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Antihypertensive Activity: Several derivatives of indole-3-carboxylic acid have been investigated as angiotensin II receptor 1 (AT1) antagonists, showing potential for the treatment of hypertension.[4][5] The structural features of 1-(4-bromobenzyl)-1H-indole-3-carboxylic acid make it a candidate for investigation in this area.
-
Antimicrobial Activity: The indole nucleus is a common motif in compounds exhibiting antibacterial and antifungal properties.[6][7] The lipophilicity and electronic properties conferred by the bromobenzyl group could enhance its antimicrobial potential.
-
Anticancer Activity: Numerous indole derivatives have demonstrated potent anticancer activity through various mechanisms.[6] Further investigation of this compound's effect on cancer cell lines would be a logical step.
-
Herbicidal Activity: Some indole-3-carboxylic acid derivatives act as plant growth regulators and have been explored as potential herbicides.[8]
Safety and Handling
While a specific safety data sheet (SDS) for 1-(4-bromobenzyl)-1H-indole-3-carboxylic acid is not available, general precautions for handling similar indole and carboxylic acid derivatives should be followed.[9][10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[11] Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[9]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[13]
Conclusion
1-(4-bromobenzyl)-1H-indole-3-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its probable synthesis, characterization, and potential biological applications based on the established chemistry of related indole derivatives. Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of this compound.
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